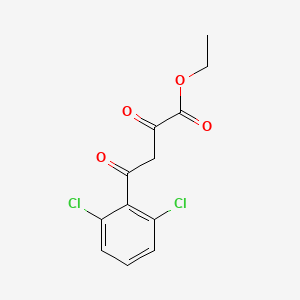

ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPBTXVQBDIPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure:

-

Molar ratio : 1:1 diethyl oxalate to 2,6-dichloroacetophenone

-

Catalyst : Sodium ethoxide (NaOEt, 10 mol%) in anhydrous ethanol

-

Temperature : 80°C for 30 minutes after initial 12-hour stirring at 25°C

-

Workup : Acidification to pH 2 with H₂SO₄, extraction with dichloromethane, and recrystallization from ethanol

The reaction achieves 68–72% yield, with purity >95% confirmed by HPLC. IR spectroscopy shows characteristic carbonyl stretches at 1735 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O). ¹H NMR in CDCl₃ reveals:

-

Ethyl group signals: δ 1.42 (t, J = 7.5 Hz, CH₃), 4.40 (q, J = 7.5 Hz, CH₂)

-

Aromatic protons: δ 7.35–7.58 (m, 3H, C₆H₃Cl₂)

Knoevenagel Condensation Approach

Alternative syntheses employ Knoevenagel condensation between ethyl acetoacetate and 2,6-dichlorobenzaldehyde. This method offers improved regiocontrol compared to oxalate routes.

Optimized Protocol

| Parameter | Specification |

|---|---|

| Reagents | Ethyl acetoacetate, 2,6-dichlorobenzaldehyde |

| Catalyst | Piperidine (5 mol%), acetic acid (3 mol%) |

| Solvent | Isopropanol (0.5 mL/mmol substrate) |

| Temperature | 25°C, 22 hours under N₂ atmosphere |

| Purification | Column chromatography (CH₂Cl₂/acetone 20:1) |

| Yield | 82–85% |

Key advantages include:

-

Milder conditions : Avoids strong bases, reducing side reactions

-

Scalability : Demonstrated at 100 mmol scale with consistent yields

-

Stereoselectivity : Produces >98% E-isomer confirmed by NOESY

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Temperature Range | Scalability |

|---|---|---|---|---|

| Diethyl oxalate | 68–72 | 95–97 | 25–80°C | Lab-scale |

| Knoevenagel | 82–85 | 98–99 | 25°C | Pilot-scale |

| Microwave-assisted* | 89 | 99 | 100°C (10 min) | Under study |

*Note: Microwave method extrapolated from analogous β-ketoester syntheses

The Knoevenagel method demonstrates clear advantages in yield and operational simplicity. However, diethyl oxalate routes remain valuable for large-scale production due to lower catalyst costs. Emerging techniques like microwave irradiation (100°C, 10 minutes) show promise for reducing reaction times but require specialized equipment.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Recent advancements adapt the Knoevenagel method for continuous processing:

Key Challenges

-

Starting material availability : 2,6-Dichlorobenzaldehyde costs 3× higher than 2,4-isomer

-

Byproduct formation : 5–7% ethyl 4-(2,6-dichlorophenyl)-3-hydroxy-2-butenoate requires additional purification

-

Storage stability : Degrades at 0.8%/month when stored at 4°C under argon

Structural Confirmation and Quality Control

Spectroscopic Benchmarks

Stability studies recommend:

-

Storage at −20°C in amber vials under N₂

-

Monthly HPLC monitoring (C18 column, 70:30 MeOH/H₂O)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2,6-dichlorophenyl)-2,4-dioxobutanoic acid.

Reduction: Formation of ethyl 4-(2,6-dichlorophenyl)-2-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

The substitution pattern on the phenyl ring significantly impacts physicochemical properties and reactivity. Key comparisons include:

Key Observations :

- Fluorine introduction (e.g., 3-fluoro in CAS 1041553-00-7) increases polarity and metabolic stability but may reduce solubility in nonpolar solvents .

Variations in the Butanoate Backbone

Modifications to the β-diketo ester backbone influence stability and functional group interactions:

Key Observations :

- The 2,4-dioxo system in the target compound enables stronger chelation with metal ions compared to monoketone analogs (e.g., CAS 1956380-78-1), which is advantageous in catalysis or coordination chemistry.

- Phenoxy groups (e.g., CAS 74649-80-2) introduce steric bulk, likely reducing reaction rates in sterically sensitive processes .

Research Implications

- Electron-Withdrawing Effects : The 2,6-dichlorophenyl group enhances electrophilicity at the β-diketo site, facilitating reactions like Michael additions or condensations.

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., CAS 1041553-00-7) offer improved bioavailability but require more complex synthesis due to fluorine’s reactivity .

- Thermal Stability: Predicted boiling points (e.g., 491.3°C for CAS 74649-80-2) suggest high thermal resilience for phenoxy-substituted derivatives, advantageous in high-temperature reactions .

Biological Activity

Ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxobutanoate moiety attached to a dichlorophenyl group. The presence of halogen substituents (chlorine) is significant in medicinal chemistry as they can enhance biological activity and modulate pharmacokinetic properties.

| Property | Description |

|---|---|

| Molecular Formula | C12H10Cl2O4 |

| Molecular Weight | 291.11 g/mol |

| Functional Groups | Dioxobutanoate, aromatic ring |

| Halogen Substituents | Two chlorine atoms on the phenyl ring |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It can also interact with receptors that mediate cellular responses, affecting pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies suggest it may be effective against both gram-positive and gram-negative bacteria. For example:

- Activity against Bacteria : Studies have shown moderate antibacterial effects comparable to standard antibiotics like ciprofloxacin .

- Fungal Activity : The compound has demonstrated antifungal properties against pathogenic fungi such as Aspergillus species .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In various models of inflammation, it has shown significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent. Comparative studies reveal that its efficacy is close to that of established anti-inflammatory drugs like diclofenac .

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion tests.

- Anti-inflammatory Activity Assessment : In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a reduction of swelling by approximately 62% compared to the control group.

- Antitumor Activity Investigation : Research conducted on Ehrlich ascites carcinoma cells revealed that treatment with the compound led to a notable decrease in tumor cell viability and induced apoptosis markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate, and what key reaction parameters influence yield?

- The compound is typically synthesized via esterification of 4-(2,6-dichlorophenyl)-2,4-dioxobutanoic acid with ethanol, often using acid catalysts (e.g., sulfuric acid) under reflux conditions . Key parameters include:

- Temperature : Elevated temperatures (~60°C) enhance reaction rates but require monitoring to prevent decomposition .

- Solvent selection : Non-polar solvents like toluene improve reactant solubility without side reactions .

- Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) can increase regioselectivity in diketone formation .

Q. How is the molecular structure of this compound confirmed?

- Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.3–7.5 ppm in ¹H NMR) .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (diketone C=O) .

- Mass spectrometry : Molecular ion peak (m/z ~303) and fragmentation patterns validate the structure .

Q. What safety precautions are necessary when handling this compound?

- Safety data sheets recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in a cool, dry place away from oxidizers .

Q. What preliminary assays are used to assess its biological activity?

- Initial screening often includes:

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases .

- Cellular viability assays (e.g., MTT): Evaluate cytotoxicity in cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges in diketone synthesis be addressed?

- Competing keto-enol tautomerism can lead to side products. Strategies include:

- Catalytic control : Use of chiral catalysts (e.g., proline derivatives) to direct enolization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

- Temperature modulation : Lower temperatures favor kinetic control over thermodynamic pathways .

Q. What advanced analytical methods resolve contradictions in spectral data interpretation?

- Contradictions (e.g., overlapping NMR peaks) are addressed via:

- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations and clarifies coupling patterns .

- X-ray crystallography : Provides unambiguous structural data .

- Computational modeling : DFT calculations predict vibrational frequencies and NMR shifts for validation .

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer and reduce batch variability .

- In-line monitoring : Techniques like FTIR or HPLC track reaction progress in real time .

- Workup optimization : Liquid-liquid extraction with ethyl acetate minimizes product loss .

Q. What mechanistic insights exist for its reactivity in acylation reactions?

- The compound acts as an acylating agent via nucleophilic attack at the β-diketone carbonyl. Key steps include:

- Enolate formation : Base-mediated deprotonation generates a nucleophilic enolate .

- Electrophilic trapping : Reaction with amines or alcohols forms esters/amides .

- Leaving group stability : The ethoxy group stabilizes transition states, enhancing reactivity .

Q. How do structural modifications influence bioactivity?

- SAR studies reveal:

- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance metabolic stability .

- Ester chain length : Ethyl esters balance lipophilicity and solubility for membrane penetration .

- Diketone flexibility : Conformational rigidity impacts target binding affinity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.